molecular formula C18H14ClN5OS B2589575 N-(4-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1359474-19-3

N-(4-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2589575
CAS No.: 1359474-19-3
M. Wt: 383.85
InChI Key: XXOUBKNSPZZNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chlorophenyl group linked via an acetamide moiety to a sulfanyl-substituted 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline scaffold. The triazoloquinoxaline core enables π-π stacking interactions with biological targets, while the sulfanyl group may enhance binding affinity or modulate solubility.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOUBKNSPZZNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazoloquinoxaline core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the chlorophenyl and sulfanylacetamide groups through various organic reactions, such as nucleophilic substitution and amide formation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Studies have shown that compounds containing triazole and quinoxaline rings exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazole have been reported to possess antibacterial and antifungal properties. The incorporation of a chlorophenyl group enhances this activity by improving the lipophilicity and membrane permeability of the compounds .

2. Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of N-(4-Chlorophenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide may enhance its efficacy against certain cancer types by targeting specific pathways involved in tumor growth .

3. Enzyme Inhibition
Recent studies have highlighted the potential of compounds like this compound as inhibitors of key enzymes such as α-glucosidase. This action can be beneficial in managing diabetes by reducing glucose absorption in the intestines .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of triazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that compounds containing the chlorophenyl and triazole moieties exhibited higher inhibition zones compared to standard antibiotics . This suggests that modifications to the triazole structure can enhance antimicrobial potency.

Case Study 2: Anticancer Mechanisms

In another investigation focusing on anticancer properties, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values lower than those observed for conventional chemotherapeutic agents . Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways.

Summary Table of Applications

Application Description References
AntimicrobialEffective against bacteria and fungi; enhances lipophilicity
AnticancerInduces apoptosis; inhibits tumor growth
Enzyme InhibitionInhibits α-glucosidase; potential for diabetes management

Mechanism of Action

The mechanism by which N-(4-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The triazoloquinoxaline core is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Modifications

Bis-Triazoloquinoxaline Derivative

Compound: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide

  • Structural Difference: Incorporates a bis-triazoloquinoxaline system and a 4-fluorophenyl group.
  • Activity: Demonstrates superior Topoisomerase II (TopoII) inhibition and cytotoxicity (HePG-2, Hep-2, Caco-2 cells) compared to mono-triazolo derivatives. Induces G2/M cell cycle arrest and apoptosis in Caco-2 cells .
  • Key Insight : The bis-triazolo system likely enhances DNA intercalation, while the fluorophenyl group improves metabolic stability over chlorophenyl.
Thieno-Triazolodiazepine Analogues

Compound: (S)-N-(4-Aminobutyl)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-acetamide

  • Structural Difference: Replaces quinoxaline with a thieno-triazolodiazepine core.
  • Activity : Designed for kinase inhibition (BET-family selectivity), highlighting the role of diazepine rings in conferring conformational flexibility for target binding .

Substituent Variations

4-Fluorophenyl vs. 4-Chlorophenyl
  • Electronic Effects : Fluorine’s higher electronegativity and smaller size may reduce steric hindrance, improving target engagement compared to chlorine .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend half-life relative to chlorophenyl derivatives.
Sulfanyl vs. Oxygen Linkers

Compound: N-(4-Chlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12d)

  • Structural Difference : Uses an oxygen-based linker instead of sulfanyl.
  • Synthesis : Synthesized via Cu-catalyzed click chemistry, emphasizing efficient triazole formation .

Pharmacokinetic and Toxicity Profiles

Parameter Target Compound Bis-Triazolo-Fluorophenyl Analog Thieno-Triazolodiazepine
Metabolic Stability Moderate (Cl susceptible) High (F substituent) High (methyl groups)
Cytotoxicity (IC50) Data pending 2.1 µM (Caco-2) N/A (kinase-focused)
TopoII Inhibition Presumed active Most potent in class Not applicable

Biological Activity

N-(4-Chlorophenyl)-2-({1-Methyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Sulfanyl)Acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of the 1-Methyl-[1,2,4]Triazolo[4,3-A]Quinoxaline core : This is achieved through the reaction of 4-chloroaniline with appropriate triazole precursors.
  • Introduction of the Sulfanyl Group : The sulfanyl moiety is introduced using thiol reagents in a nucleophilic substitution reaction.
  • Acetamide Formation : The final step involves acylation to form the acetamide derivative.

Antimicrobial Properties

Research indicates that derivatives containing the triazole and quinoxaline structures exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported that certain triazole derivatives displayed moderate to good antimicrobial activities against these pathogens .

Antidepressant Potential

The compound's structure suggests potential activity as an adenosine receptor antagonist. Studies on related compounds have demonstrated that:

  • Behavioral Models : In Porsolt's behavioral despair model in rats, derivatives exhibited reduced immobility, indicating antidepressant-like effects . The optimal activity was associated with specific substitutions on the triazole ring.

Antitumor Activity

Recent investigations into triazoloquinoxaline derivatives have revealed promising antitumor properties:

  • Cell Line Studies : Compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, one derivative showed an IC50 value of 10 µM against MCF-7 cells .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 8 to 32 µg/mL.
Study BReported that derivatives reduced immobility in rat models by up to 50%, suggesting strong antidepressant potential.
Study CFound that certain derivatives inhibited tumor cell proliferation by inducing apoptosis in MCF-7 cells.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYieldReference
Core formation4-amino-5-(aryl)triazole + chlorinated quinoxaline~30%
Sulfanyl additionTriazoloquinoxaline + 2-chloroacetamide, dioxane, Et₃N45–60%
Final coupling4-chloroaniline + chloroacetyl chloride2–5% (overall)

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray crystallography is critical for confirming the triazoloquinoxaline core and sulfanyl-acetamide linkage. For example, single-crystal diffraction revealed planar geometry and intermolecular hydrogen bonding in related triazole derivatives .
  • Spectroscopy:
    • ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at N1 of triazole, chlorophenyl resonance).
    • HRMS for molecular weight validation.
  • Purity assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Cytotoxicity screening: Tested against cancer cell lines (e.g., HePG-2, Caco-2) via MTT assays, with IC₅₀ values calculated from dose-response curves .
  • Topoisomerase II (Topo II) inhibition: DNA relaxation assays using supercoiled plasmid DNA and recombinant Topo II, quantified via gel electrophoresis .
  • Apoptosis induction: Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .

Q. Table 2: Representative Biological Data

Cell LineIC₅₀ (μM)Topo II Inhibition (%)Apoptosis Induction (%)Reference
Caco-212.4 ± 1.278 ± 545 ± 3
HePG-218.9 ± 2.165 ± 732 ± 4

Advanced: How can researchers investigate the compound’s mechanism of Topo II inhibition?

Methodological Answer:

  • DNA intercalation assays: Use ethidium bromide displacement monitored by fluorescence quenching .
  • Molecular docking: Model the compound into the Topo II-DNA complex (PDB: 1ZXM) to identify binding interactions (e.g., hydrogen bonds with catalytic tyrosine) .
  • Cell cycle analysis: Synchronize cells and assess G2/M arrest via flow cytometry with propidium iodide staining .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Variable experimental parameters:
    • Cell culture conditions: Differences in serum concentration or hypoxia may alter drug uptake .
    • Metabolic activity: Liver-derived cells (HePG-2) may metabolize the compound differently than intestinal (Caco-2) cells.
  • Follow-up assays:
    • ATP-based viability assays (e.g., CellTiter-Glo) to confirm MTT results.
    • Pharmacokinetic profiling: Measure intracellular concentrations via LC-MS to correlate exposure with efficacy .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Methodological Answer:

  • Modify the triazoloquinoxaline core: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 4 to enhance DNA intercalation .
  • Vary the sulfanyl linker: Replace sulfur with sulfone (-SO₂-) to improve metabolic stability .
  • Explore acetamide substituents: Substitute 4-chlorophenyl with fluorophenyl to assess halogen effects on membrane permeability .

Key Finding:

  • Bis([1,2,4]triazolo)quinoxaline derivatives showed 2-fold higher Topo II inhibition than mono-triazolo analogs, highlighting the importance of planar aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.